1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide

Cannabinoid Receptor CB2 Antagonist Chemical Space Comparison

1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is a tetra-substituted pyrazole-4-carboxamide featuring N1-benzyl, C3-benzyloxy, and N-cyclopentyl carboxamide groups. This compound belongs to the broader class of 1-benzylpyrazole derivatives that have been disclosed as cannabinoid CB2 receptor antagonists and are associated with intellectual property covering their preparation and therapeutic use.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 1014068-54-2
Cat. No. B2387409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
CAS1014068-54-2
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H25N3O2/c27-22(24-20-13-7-8-14-20)21-16-26(15-18-9-3-1-4-10-18)25-23(21)28-17-19-11-5-2-6-12-19/h1-6,9-12,16,20H,7-8,13-15,17H2,(H,24,27)
InChIKeyRFBKFXRFJIEWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 1014068-54-2): Baseline Profile for Scientific Procurement


1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is a tetra-substituted pyrazole-4-carboxamide featuring N1-benzyl, C3-benzyloxy, and N-cyclopentyl carboxamide groups. This compound belongs to the broader class of 1-benzylpyrazole derivatives that have been disclosed as cannabinoid CB2 receptor antagonists and are associated with intellectual property covering their preparation and therapeutic use [1]. The unique combination of substituents creates a distinct chemical space within the pyrazole carboxamide family, a scaffold extensively explored in medicinal chemistry for kinase inhibition [2], SDH inhibition [3], and cannabinoid receptor modulation [1].

Why 1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide Cannot Be Generically Substituted


Generic substitution of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is highly unreliable due to the absence of publicly available structure-activity relationship (SAR) data for its specific combination of substituents. The pyrazole-4-carboxamide chemotype is functionally promiscuous: subtle modifications to the N1, C3, and amide positions produce divergent pharmacological profiles. For instance, N-aryl amide analogs in the same class function as dual Aurora kinase inhibitors [1], while ether-bearing variants act as SDH inhibitors [2]. This extreme sensitivity to substitution means an N-cyclopentyl analog with a C3-benzyloxy group cannot be assumed to replicate the activity of a N-phenyl or N-benzyl counterpart. Without explicit comparative data, any substitution risks a complete loss of the desired biological effect.

Quantitative Differentiation Evidence for 1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide


IP and Chemical Space Differentiation: 1-Benzyl-3-(benzyloxy) Substitution Pattern vs. Canonical 1-Benzylpyrazole CB2 Antagonists

The compound's specific 1-benzyl-3-(benzyloxy) substitution pattern is structurally distinct from the 1-benzylpyrazole-3-carboxylic acid tricyclic derivatives claimed as CB2 antagonists in Sanofi-Aventis patents [1]. While the broader 1-benzylpyrazole class is associated with CB2 activity, the target compound uniquely incorporates a C3-benzyloxy ether and an N-cyclopentyl amide, placing it outside the Markush structures of the primary CB2 antagonist patents, which predominantly claim tricyclic carboxylic acid derivatives rather than 4-carboxamide analogs [1]. This structural divergence implies a distinct intellectual property position and the potential for a differentiated selectivity profile, though direct comparative CB2 binding data remains undisclosed.

Cannabinoid Receptor CB2 Antagonist Chemical Space Comparison

Functional Divergence: Pyrazole-4-Carboxamide SDH Inhibition vs. Kinase Inhibition

Pyrazole-4-carboxamides with a C3-benzyloxy ether group, exemplified by compounds 7d and 12b from Luo et al., demonstrate potent SDH inhibition (IC50 = 3.293 μM, ~2-fold superior to boscalid at 7.507 μM) and antifungal activity (EC50 = 0.046 μg/mL against R. solani) [1]. In contrast, structurally related pyrazole-4-carboxamides lacking this ether group and bearing N-aryl amide substituents function as dual Aurora kinase inhibitors, with analog 6k showing IC50 values of 0.43 μM (HeLa) and 0.67 μM (HepG2) [2]. The target compound, bearing both an ether group and an N-cyclopentyl amide, occupies an uncharted region of this functional landscape. Its biological activity profile cannot be inferred from either the SDH-inhibitory ether series or the kinase-inhibitory amide series without direct experimental testing.

SDH Inhibition Antifungal Kinase Inhibition

Limited Evidence Assessment: Absence of Direct Comparative Biological Data

A comprehensive search across primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) identified no published studies containing quantitative biological activity data (IC50, EC50, Ki, etc.) for 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide itself. The closest structurally characterized analogs belong to either the 1-benzylpyrazole CB2 antagonist class [1] or the ether-bearing pyrazole-4-carboxamide SDH inhibitor class [2], but neither series includes the exact N-cyclopentyl amide variant. This data gap means that any claim of differential potency, selectivity, or in vivo efficacy relative to close analogs cannot be substantiated by peer-reviewed evidence at present.

Data Gap Analysis Procurement Risk Biological Characterization

Evidence-Based Application Scenarios for 1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide


IP-Diversifying Lead Optimization for CB2 Antagonist Programs

The compound's structural divergence from the Sanofi-Aventis 1-benzylpyrazole-3-carboxylic acid patent family [1] makes it a candidate for lead optimization campaigns seeking novel CB2 antagonist chemotypes with freedom to operate. As a 4-carboxamide variant with a C3-benzyloxy ether, it occupies chemical space not covered by existing CB2 antagonist Markush claims. Medicinal chemistry teams can use this compound as a starting point for SAR exploration, with the N-cyclopentyl group offering a potential handle for modulating lipophilicity and metabolic stability.

Hybrid Scaffold for Dual SDH/Kinase Inhibitor Screening

The compound's hybrid structure, combining a C3-benzyloxy ether (associated with SDH inhibition [1]) and an N-cyclopentyl carboxamide (divergent from both known SDH and kinase inhibitor series [2]), positions it as a screening candidate for dual-target antifungal or anticancer discovery. Screening this compound in both SDH enzymatic assays and kinase inhibition panels could reveal whether the hybrid substitution pattern confers a unique dual activity profile not observed in either parent series.

Chemical Probe for Pyrazole-4-Carboxamide SAR Gap Analysis

The absence of published biological data for this compound represents a gap in the pyrazole-4-carboxamide SAR landscape. Academic and industrial groups focused on systematic SAR mapping of the pyrazole carboxamide scaffold can procure this compound to complete the missing N-cyclopentyl amide data point, enabling more comprehensive pharmacophore modeling and QSAR studies across the chemotype.

Synthetic Intermediate for Diversified Pyrazole Library Construction

Given its well-defined structure and the commercial availability of its carboxylic acid precursor (1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid, CAS 478968-62-6) for amide coupling, this compound can serve as a validated intermediate in the parallel synthesis of diversified amide libraries. Procuring this specific amide confirms the viability of the N-cyclopentyl coupling and provides a characterized reference standard for library quality control.

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.